molecular formula C4H5N3O4 B1176510 Borna disease virus p40 protein CAS No. 148998-61-2

Borna disease virus p40 protein

Cat. No.: B1176510
CAS No.: 148998-61-2
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The Borna disease virus (BDV) p40 protein, the viral nucleoprotein, is a 40 kDa multifunctional protein critical for viral replication, transcription, and immune evasion . It facilitates viral RNA packaging, interacts with host signaling pathways, and is a primary target for cytotoxic T-lymphocyte (CTL) responses . p40 exhibits nucleocytoplasmic shuttling, mediated by nuclear localization and export signals, which is essential for its role in viral persistence . Diagnostic assays, including RT-PCR and ELISA, frequently target p40 due to its stability and abundance in infected cells . Recent studies also highlight its involvement in modulating host cell apoptosis and neural stem cell proliferation, linking BDV infection to neuropsychiatric disorders .

Properties

CAS No.

148998-61-2

Molecular Formula

C4H5N3O4

Synonyms

Borna disease virus p40 protein

Origin of Product

United States

Comparison with Similar Compounds

Table 1: BDV p40 vs. p24 Protein Characteristics

Feature BDV p40 (Nucleoprotein) BDV p24 (Phosphoprotein) References
Molecular Weight 40 kDa 24 kDa
Localization Nuclear/Cytoplasmic Shuttling Cytoplasmic
Interaction Partners p23, Host HMGB1 p40, Viral RNA
Function Viral replication, CTL target Phosphorylation, RNA binding
Diagnostic Use Primary target for RT-PCR/ELISA Co-detected with p40
Infection State Ratio Lower p24/p40 in acute infection Higher p24/p40 in persistent infection

Key Findings :

  • Molecular Ratios : Persistent infections show a 3–5× higher p24/p40 ratio compared to acute infections, suggesting p24 accumulation during latent phases .
  • Functional Synergy : p40 anchors viral RNA, while p24 modulates polymerase activity, highlighting their cooperative roles in replication .

Comparison with Paramyxovirus and Rhabdovirus Polymerases

BDV p40 shares evolutionary ties with the L-polymerases of paramyxoviruses (e.g., measles) and rhabdoviruses (e.g., rabies). Sequence analysis reveals:

Table 2: Structural and Functional Similarities to Other Viral Proteins

Virus Family Protein Function Similarity to BDV p40 References
Paramyxovirus L-polymerase RNA replication Duplicated domains with 25–30% homology
Rhabdovirus L-polymerase RNA replication Duplicated domains with 20–25% homology
Hubei rhabdo-like 3 Nucleoprotein Structural (capsid) Weak structural similarity (e-value=23)
Chuvirus-like Coat protein Structural HHpred similarity to p40 (e-value=2.6)

Key Findings :

  • Evolutionary Insight : p40’s homology with duplicated polymerase domains suggests a conserved ancestral RNA-binding module predating viral divergence .
  • Functional Divergence : Unlike paramyxovirus polymerases, p40 lacks enzymatic activity but retains RNA chaperone functions critical for BDV transcription .

Structural and Functional Analogues in Other Viruses

  • Hubei Rhabdo-like Virus 3 : A nucleoprotein with 34% identity to BDV p40 in conserved regions, though structural predictions (e-value=23) indicate weaker functional overlap .
  • Chuvirus-like Coat Protein : Shares structural motifs with p40 (e-value=2.6), suggesting convergent evolution in capsid assembly .

Host Interaction Mechanisms Compared to Similar Proteins

  • Immune Evasion : p40 represses p53-mediated transcription by sequestering HMGB1, a mechanism distinct from paramyxovirus V proteins that directly inhibit IFN signaling .
  • Apoptosis Modulation : p40 upregulates pro-apoptotic Bax and downregulates Bcl-2 in oligodendrocytes, contrasting with rhabdovirus matrix proteins that block caspase activation .

Diagnostic Relevance in Contrast to Other Markers

While p24 is co-detected with p40 in RT-PCR assays, p40’s stability and immunodominance make it the preferred target for serological testing . Dual detection of p40 and p24 enhances diagnostic accuracy in BDV surveillance .

Preparation Methods

Gene Amplification and Plasmid Construction

The BDV p40 gene, encoded by open reading frame (ORF) I of the viral genome, is amplified via polymerase chain reaction (PCR) using primers flanked by restriction sites (e.g., NotI and BglII) for directional cloning. Turbo Pfu DNA polymerase ensures high-fidelity amplification, critical for preserving p40’s RNA-binding domains. The purified PCR product is ligated into expression vectors such as pCA (chicken β-actin promoter) or pCA-flagP for Flag-tagged constructs, enabling mammalian expression.

Sequence Validation and Phylogenetic Analysis

Sanger sequencing confirms the integrity of cloned p40, which shares distant homology with paramyxovirus and rhabdovirus L-polymerase proteins. Phylogenetic analyses suggest that p40’s ancestral lineage diverged before gene duplication events in related RNA viruses, underscoring its unique evolutionary trajectory.

Recombinant Expression Systems

Mammalian Cell Lines

BDV p40 is expressed in HEK 293T and Vero cells transfected with pCA-M or pCA-Flag-M plasmids. Cells are harvested 48–72 hours post-transfection in phosphate-buffered saline (PBS), pelleted, and lysed in Laemmli buffer for direct Western blot analysis. Sonication disrupts nuclear membranes, releasing p40 into soluble fractions.

Bacterial Expression

For large-scale production, p40 is expressed in Escherichia coli BL21 using pGEX vectors fused to glutathione S-transferase (GST). Induction with 0.05 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) at 25°C for 4 hours optimizes solubility. Cell lysates are clarified by centrifugation (10,000 × g, 25 minutes) and subjected to affinity purification.

Purification Techniques

Affinity Chromatography

GST-tagged p40 is purified using glutathione-Sepharose beads, with elution in 10 mM reduced glutathione. For His-tagged constructs, Ni-NTA agarose binds p40 under native conditions (20 mM Tris-HCl, pH 8.0; 500 mM NaCl), and imidazole (30–250 mM) elutes the protein.

Immunoprecipitation

Anti-Flag M2 magnetic beads immunoprecipitate Flag-tagged p40 from transfected HEK 293T lysates. Beads are washed with high-salt buffer (1.26 M potassium acetate) to remove non-specific binders, and p40 is eluted with 3x Flag peptide.

Quantification and Quality Control

Antigen Capture ELISA

Monoclonal antibodies (MoAbs) against p40 are immobilized on 96-well plates to capture the protein from cell lysates or brain homogenates. Horseradish peroxidase (HRP)-conjugated polyclonal antibodies (PoAbs) detect bound p40, with absorbance measured at 450 nm.

Table 1: p40/p24 Ratios in BDV-Infected Materials

Sample Typep40 Concentration (ng/µg)p24 Concentration (ng/µg)p24/p40 Ratio
Persistently Infected Cells12.3 ± 1.58.7 ± 0.90.71
Acutely Infected Cells9.8 ± 1.22.1 ± 0.30.21
Gerbil Brain Homogenate15.6 ± 2.16.3 ± 1.10.40

Data adapted from antigen capture ELISA.

SDS-PAGE and Western Blotting

Purified p40 resolves as a 40-kDa band on 12% SDS-PAGE. Transfer to PVDF membranes and probing with anti-p40 PoAbs (1:1,000 dilution) confirm identity. Coomassie brilliant blue (CBB) staining validates purity (>95%).

Functional and Structural Analysis

Immune Response Profiling

p40 is a dominant CD8+ T-cell antigen in BDV-infected rats, with epitopes mapped to residues 129–137. MHC class I-restricted cytotoxicity assays using vaccinia virus recombinants show p40-specific lysis of infected neurons.

Protein Interaction Studies

Co-immunoprecipitation reveals p40 complexes with BDV p23 in infected Vero cells. Deletion mutants localize the interaction domain to p40’s N-terminal (residues 1–150).

Structural Insights

Comparative modeling identifies p40’s RNA-binding region (residues 200–300) homologous to paramyxovirus polymerase subdomains. Nuclear localization signals (residues 320–340) mediate its accumulation in infected cell nuclei .

Q & A

Q. What is the structural and functional role of BDV p40 in the viral life cycle?

BDV p40, the viral nucleoprotein, is critical for RNA genome encapsidation and replication. Structural studies reveal its similarity to paramyxovirus and rhabdovirus polymerase domains, suggesting a role in transcription/replication machinery . It localizes to infected cell nuclei and forms viral ribonucleoprotein complexes (vRNPs) with p23 (phosphoprotein) and the polymerase, essential for viral RNA synthesis .

Q. How does BDV p40 interact with p23, and which domains mediate this interaction?

p40 interacts with p23 via two conserved domains (amino acid regions 1-90 and 251-349), forming a complex critical for viral replication. Mutational analysis shows that truncation of these domains disrupts binding, highlighting their necessity for vRNP assembly . Co-immunoprecipitation in infected cells confirms this interaction .

Q. What methods are validated for detecting and quantifying p40 in infected cells?

  • Antibody-based detection : Recombinant p40 (purified via affinity chromatography, 90% purity) is used to generate polyclonal/monoclonal antibodies (titers up to 1:256,000). These enable Western blotting, immunohistochemistry (nuclear staining in neurons), and ELISA .
  • Quantitative antigen capture ELISA : Measures p40 levels in cell lysates and brain homogenates, with sensitivity down to 1 ng/ml .

Q. Why is BDV p40 highly conserved across isolates despite being an RNA virus?

Sequence analysis of field and lab isolates shows <1.1% amino acid divergence in p40 over 64 years, contrasting typical RNA virus variability. This conservation suggests strong functional constraints, possibly due to its role in replication and host adaptation .

Advanced Research Questions

Q. How does the molecular ratio of p40 to p24 vary between acute and persistent BDV infections?

Quantitative ELISA reveals p24:p40 ratios are higher in persistently infected cells (e.g., brain homogenates) compared to acute infections. This imbalance reflects differential regulation of viral protein expression during chronic infection, potentially influencing immune evasion .

Q. What CD8+ T-cell epitopes are identified on p40, and how do they contribute to immunopathology?

p40 contains dominant MHC class I-restricted epitopes driving cytotoxic T-lymphocyte (CTL) responses in rats. CTLs targeting p40 mediate neuronal destruction, linking p40-specific immunity to Borna disease progression. Epitope mapping using vaccinia virus recombinants identifies key regions for T-cell recognition .

Q. How do cross-reactive antibodies between p40 and p24 complicate serological assays?

Although p40 and p24 lack sequence homology, antibodies to p40’s C-terminal region cross-react with a discontinuous epitope on p24’s N-terminus. This necessitates epitope-specific validation (e.g., peptide blocking assays) to avoid false positives in Western blot or ELISA .

Q. Can recombinant p40 be used to induce protective immunity in animal models?

Vaccination with recombinant p40 expressed via parapoxvirus vectors (e.g., D1701-VrV-p40) induces robust antibody and T-cell responses in rats, conferring complete protection against intracerebral BDV challenge. This demonstrates p40’s utility in preclinical vaccine design .

Q. What structural insights into BDV virions inform p40’s role in particle assembly?

Cryo-electron microscopy shows p40 associates with viral nucleocapsids in spherical, enveloped particles (~130 nm diameter). Budding studies confirm p40 is embedded in the nucleocapsid periphery, distinct from matrix proteins like VSV M, suggesting unique assembly mechanisms .

Q. Are there contradictions in p40’s antigenic stability versus observed sequence variability?

While p40 is largely conserved, a hypervariable 40-nucleotide region upstream of its coding sequence exhibits 10% divergence. This paradox implies regulatory regions tolerate mutation, whereas structural/functional domains are evolutionarily constrained .

Methodological Recommendations

  • For protein interaction studies : Use co-immunoprecipitation with domain-truncated p40 mutants to map binding regions .
  • For immune profiling : Combine ELISpot (CTL responses) and antigen capture ELISA (p40/p24 ratios) to correlate immunity with viral load .
  • For diagnostics : Validate antibodies against recombinant p40 with pre-absorption assays to rule out cross-reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.